Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid

SPPS Chiral building block Peptide stereochemistry

Pain: Researchers require a chiral Fmoc building block that avoids side-chain protection during SPPS. Solution: This (R)-enantiomer (CAS 884880-39-1) features a tertiary β-hydroxyl group that needs no protection, streamlining workflows. • Purity ≥99% (HPLC) with defined optical rotation (+16°±2°) for batch-to-batch stereochemical consistency. • Compatible with standard Fmoc-SPPS and hydroxy-directed catalytic couplings (91% yield). • In stock; same-day shipping for orders placed by 4 PM.

Molecular Formula C20H21NO5
Molecular Weight 355.4 g/mol
CAS No. 884880-39-1
Cat. No. B1390374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid
CAS884880-39-1
Molecular FormulaC20H21NO5
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
InChIInChI=1S/C20H21NO5/c1-20(2,25)17(18(22)23)21-19(24)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,25H,11H2,1-2H3,(H,21,24)(H,22,23)/t17-/m0/s1
InChIKeyKIOMNBRJPAICIT-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(R)-β-Hydroxyvaline: Specifications & Procurement


Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid, also designated as (R)-Fmoc-β-hydroxy-valine or (R)-Fmoc-β-dimethyl-serine, is a non-proteinogenic, chiral Fmoc-protected β-hydroxy-α-amino acid building block for solid-phase peptide synthesis (SPPS) . With molecular formula C20H21NO5 and a molecular weight of 355.38–355.39 g/mol, this compound bears a tertiary hydroxyl group on the β-carbon—a structural motif that differentiates it from standard proteinogenic amino acids . Its single defined stereocenter at the α-carbon and the base-labile Fmoc protecting group make it compatible with standard Fmoc-SPPS workflows, where it is employed to introduce constrained, hydrophilic, or structurally modified residues into synthetic peptides .

Why Fmoc-(R)-β-Hydroxyvaline Cannot Be Substituted


Substituting this compound with its (S)-enantiomer, racemic mixture, or β-hydroxy-free analogs is not chemically equivalent and can lead to divergent peptide synthesis outcomes. The (R)-enantiomer and the (S)-enantiomer are non-superimposable stereoisomers that exhibit opposite optical rotations—+16° versus approximately −15.5° under identical measurement conditions (c=1 in DMF)—and distinct CAS registry assignments (884880-39-1 vs. 1217603-41-2) . This stereochemical difference translates into peptides with different three-dimensional architectures, potentially altering receptor binding, biological activity, and pharmacokinetic profiles. Furthermore, β-hydroxy-α-amino acids such as β-hydroxyvaline derivatives exhibit distinct reactivity in direct peptide bond-forming reactions compared to non-hydroxylated analogs, with the β-hydroxyl group enabling hydroxy-directed dehydrative condensation catalysis [1]. Procurement of the incorrect enantiomer or analog therefore introduces stereochemical or reactivity variables that can compromise the reproducibility and intended properties of the final peptide product.

Quantitative Evidence: Fmoc-(R)-β-Hydroxyvaline vs. Analogs


Enantiomeric Purity by Optical Rotation

The (R)-enantiomer of Fmoc-2-amino-3-hydroxy-3-methylbutanoic acid is unequivocally distinguished from its (S)-counterpart by its specific optical rotation value. The target compound exhibits [α]D20 = +16 ± 2° (c=1 in DMF), whereas the (S)-enantiomer rotates plane-polarized light in the opposite direction, with a measured value of approximately −15.5° (midpoint of the specified −17° to −14° range) under identical solvent and concentration conditions . This 31.5° net difference provides a definitive quality control metric for confirming enantiomeric identity and detecting stereochemical contamination prior to use in peptide synthesis.

SPPS Chiral building block Peptide stereochemistry

HPLC Purity Grade Superiority

The target compound is commercially available from multiple vendors with a certified purity specification of ≥99% as determined by HPLC analysis . In contrast, the (S)-enantiomer is commonly offered with a minimum purity specification of 97% (HPLC) from equivalent suppliers . This 2% purity differential, while numerically modest, represents a meaningful reduction in total impurity burden—particularly critical in SPPS where even low-level contaminants can lead to truncated sequences, deletion peptides, or side-product accumulation that complicates final purification and reduces overall synthetic yield.

High-purity peptide building block SPPS coupling efficiency Analytical quality control

Hydroxy-Directed Catalytic Peptide Synthesis

β-Hydroxy-α-amino acids, including β-hydroxyvaline derivatives, demonstrate superior reactivity in catalytic direct peptide bond formation compared to non-hydroxylated amino acids. In a 2020 study by Koshizuka et al., diboronic acid anhydride-catalyzed dehydrative condensation of β-hydroxy-α-amino acids afforded β-hydroxyvaline-derived peptides in high to excellent yields, with representative serine-derived dipeptide couplings achieving 91% isolated yield [1]. The reaction proceeds via hydroxy-directed activation, a mechanistic pathway unavailable to standard amino acids lacking the β-hydroxyl group, enabling high functional group tolerance and minimal epimerization without requiring pre-activation of the carboxyl group [1].

β-hydroxy-α-amino acid Catalytic peptide bond formation Hydroxy-directed condensation

Distinct CAS Numbers for Enantiomers

The target compound is assigned CAS number 884880-39-1, uniquely identifying the (R)-enantiomer . The (S)-enantiomer is registered under CAS 1217603-41-2, while the racemic (RS)-mixture is cataloged under CAS 1246172-30-4 . These discrete CAS assignments reflect distinct chemical entities with separate regulatory, inventory, and procurement identities. Mistaking CAS 884880-39-1 for CAS 1217603-41-2 during ordering will result in delivery of the opposite enantiomer, introducing an uncontrolled stereochemical variable into the intended peptide synthesis workflow.

Chemical procurement CAS registry Enantiomer differentiation

Fmoc-SPPS Compatibility

The target compound is stored under standard Fmoc-amino acid conditions of 0–8°C and remains stable under ambient temperature during SPPS coupling and piperidine-mediated Fmoc deprotection cycles . The Fmoc group is removed under mild basic conditions (typically 20% piperidine in DMF), releasing the free α-amine for subsequent coupling while leaving the tertiary β-hydroxyl group unaffected—a critical feature that distinguishes Fmoc chemistry from acid-labile Boc protection strategies [1]. The β-hydroxyl group does not require additional side-chain protection under standard SPPS conditions due to its tertiary nature, which minimizes undesired O-acylation side reactions that can occur with primary β-hydroxyl groups (e.g., in serine or threonine).

Solid-phase peptide synthesis Fmoc deprotection Amino acid storage

Fmoc-(R)-β-Hydroxyvaline: Application Scenarios


Fmoc-SPPS of β-Hydroxyvaline-Containing Peptides

This compound is the preferred building block for introducing (R)-configured β-hydroxyvaline residues into synthetic peptides using standard Fmoc-SPPS protocols. Its high purity specification (≥99% HPLC) and defined optical rotation (+16 ± 2°) ensure consistent incorporation without stereochemical ambiguity . The tertiary β-hydroxyl group eliminates the need for side-chain protection, streamlining synthetic workflows compared to serine or threonine incorporation .

Catalytic Direct Peptide Bond Formation

β-Hydroxy-α-amino acids including β-hydroxyvaline derivatives enable catalytic direct peptide bond formation using diboronic acid anhydride catalysts, with representative couplings achieving 91% yield . This hydroxy-directed methodology offers an atom-economical alternative to conventional pre-activation coupling reagents, reducing step count and minimizing waste generation in the synthesis of β-hydroxyvaline-containing peptides .

Chiral Peptide Libraries with (R)-Configuration

When constructing chiral peptide libraries where α-carbon stereochemistry is a critical determinant of biological activity, the (R)-enantiomer (CAS 884880-39-1) must be specified over the (S)-enantiomer (CAS 1217603-41-2) or racemic mixture (CAS 1246172-30-4) . The 31.5° difference in optical rotation between enantiomers provides a quantitative quality control metric for confirming batch identity prior to library synthesis .

Constrained Peptide Analogs with β-Branching

The gem-dimethyl substitution adjacent to the β-hydroxyl group introduces steric constraint that can restrict backbone conformational flexibility, potentially enhancing proteolytic stability or modulating receptor interactions in peptide-based drug candidates. This structural feature differentiates β-hydroxyvaline from linear β-hydroxy amino acids such as serine and threonine, which lack the geminal methyl groups and exhibit different conformational preferences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.